Orforglipron

Type 2 Diabetes GLP-1 Receptor Agonist Head-to-Head Clinical Trial

Peptide-based oral GLP-1 agonists suffer from <1% bioavailability and strict fasting protocols. Orforglipron (LY3502970) solves this as a small-molecule GLP-1 RA. - Oral bioavailability: ~79%; no food or water restrictions - G protein-biased agonism with reduced β-arrestin recruitment - Phase 3 data: 11.2% weight reduction (36 mg, 72 weeks) and HbA1c reduction up to 2.1% vs. 0.8% (placebo) as insulin add-on Procurement-ready for preclinical reference, comparator studies, and clinical trial supply.

Molecular Formula C48H48F2N10O5
Molecular Weight 883.0 g/mol
Cat. No. B8075279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrforglipron
Molecular FormulaC48H48F2N10O5
Molecular Weight883.0 g/mol
Structural Identifiers
SMILESCC1CC1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C
InChIInChI=1S/C48H48F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30H,12-14,17,22-23H2,1-7H3,(H,52,54,62)/t27-,28-,30-,48-/m0/s1
InChIKeyUSUWIEBBBWHKNI-KHIFEHGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orforglipron: Non-Peptide Oral GLP-1 Agonist Overview


Orforglipron (LY3502970) is a non-peptide, small-molecule, oral glucagon-like peptide-1 receptor agonist (GLP-1 RA) under clinical investigation for glycemic control in adults with type 2 diabetes and for weight management in people with obesity [1]. Unlike peptide-based GLP-1 RAs, including oral semaglutide, which require complex absorption enhancement strategies and strict dosing protocols, orforglipron is structurally distinct [2]. It is a small molecule with high oral bioavailability (~79%) and does not require food or water restrictions for administration [1] [3]. This fundamental difference in molecular structure and pharmacokinetic properties forms the basis for its potential advantages in clinical and procurement settings [4].

1
Non-peptide small molecule GLP-1 receptor agonist for signaling pathway research
2
Reported high oral bioavailability supports oral exposure model studies
3
G protein-biased agonism with reduced β-arrestin recruitment enables signaling bias research

Orforglipron: Interchangeability Not Supported


Orforglipron cannot be interchanged with oral semaglutide (Rybelsus) or other injectable GLP-1 RAs based on a simple class equivalence assumption. The compound is a non-peptide small molecule, whereas its primary oral comparator, semaglutide, is a peptide that requires co-formulation with an absorption enhancer and strict fasting/water intake protocols to achieve low bioavailability (~1%) [1] [2]. Orforglipron's distinct mechanism involves selective G protein-biased agonism with reduced β-arrestin recruitment, which may limit receptor desensitization and differentiate its signaling profile from peptide-based GLP-1 RAs [3]. Furthermore, as demonstrated in the evidence below, orforglipron exhibits quantitatively superior glycemic control and weight loss in head-to-head trials against oral semaglutide in type 2 diabetes, confirming that the molecules are not therapeutically equivalent [4]. Therefore, procurement or study design must be based on the specific molecular entity and its validated clinical performance.

!
Peptide-based oral GLP-1 RAs (e.g., semaglutide) differ in molecular class; signaling and absorption mechanisms may not transfer
!
Co-formulated absorption enhancers in peptide products add complexity absent from small-molecule approach; bioavailability context may shift
!
Class-equivalence assumption not supported by reported endpoint differences; comparator trial contexts may diverge

Orforglipron Evidence Guide


ACHIEVE-3: HbA1c Reduction vs. Oral Semaglutide

In the 52-week Phase 3 ACHIEVE-3 head-to-head trial involving 1,698 adults with type 2 diabetes inadequately controlled on metformin, orforglipron demonstrated superior glycemic control compared to oral semaglutide. At 52 weeks, orforglipron 36 mg reduced HbA1c by 2.2%, while oral semaglutide 14 mg reduced HbA1c by 1.4% [1]. This represents an additional 0.8 percentage point reduction in HbA1c, a clinically significant difference. The treatment difference for the 12 mg dose was also significant, with orforglipron 12 mg lowering HbA1c 0.48% more than semaglutide 7 mg [2].

ACHIEVE-3 HbA1c
Head-to-head
Orforglipron 36 mg
-2.2%
Semaglutide 14 mg
-1.4%
Δ -0.8%
Reported glycemic endpoint context; supports model-response comparison
52-week Phase 3, T2DM on metformin, baseline HbA1c ~8.3%
Type 2 Diabetes GLP-1 Receptor Agonist Head-to-Head Clinical Trial

ACHIEVE-3: Weight Loss vs. Oral Semaglutide

The ACHIEVE-3 trial also demonstrated that orforglipron provided significantly greater weight loss than oral semaglutide. At 52 weeks, participants treated with orforglipron 36 mg lost an average of 9.2% (8.9 kg) of their body weight, compared to a loss of 5.3% (5.0 kg) with oral semaglutide 14 mg [1] [2]. This represents a 73.6% greater relative weight reduction.

ACHIEVE-3 Weight
Head-to-head
Orforglipron 36 mg
-9.2%
Semaglutide 14 mg
-5.3%
Δ -3.9%
Reported weight-loss endpoint context; supports model-response interpretation
52-week Phase 3, T2DM, mean baseline weight ~97 kg
Weight Management Type 2 Diabetes Head-to-Head Clinical Trial

ACHIEVE-2: Glycemic Control vs. Dapagliflozin

In the 40-week Phase 3 ACHIEVE-2 trial, orforglipron was compared to the SGLT-2 inhibitor dapagliflozin in 962 adults with type 2 diabetes inadequately controlled on metformin. Orforglipron at doses of 3 mg, 12 mg, and 36 mg demonstrated superior HbA1c reductions from a mean baseline of 8.1%. Specifically, orforglipron 36 mg reduced HbA1c by 1.7% compared to a 0.8% reduction with dapagliflozin 10 mg [1] [2].

ACHIEVE-2 HbA1c
Head-to-head
Orforglipron 36 mg
-1.7%
Dapagliflozin 10 mg
-0.8%
Δ -0.9%
Reported glycemic endpoint context; supports model-response comparison vs. SGLT-2 inhibitor
40-week Phase 3, T2DM on metformin, baseline HbA1c 8.1%
Type 2 Diabetes SGLT-2 Inhibitor Head-to-Head Clinical Trial

ATTAIN-1: Weight Loss vs. Placebo in Obesity

In the 72-week Phase 3 ATTAIN-1 trial involving 3,127 adults with obesity without diabetes, orforglipron produced significant, dose-dependent weight loss compared to placebo. At the highest dose (36 mg), participants achieved a mean weight reduction of -11.2%, with 54.6% losing ≥10% of body weight and 18.4% losing ≥20% [1] [2]. This compares to a -2.1% weight change and only 12.9% achieving ≥10% weight loss in the placebo group.

ATTAIN-1 Weight
Head-to-head
Orforglipron 36 mg
-11.2%
Placebo
-2.1%
Δ -9.1%
Reported weight-loss endpoint context in obesity model without diabetes
72-week Phase 3, obesity (BMI ≥30), placebo-controlled
Obesity Weight Loss Placebo-Controlled Trial

Oral Bioavailability vs. Oral Semaglutide

Orforglipron exhibits a mean absolute oral bioavailability of 79.1% ± 16.8%, determined in a Phase 1 study in healthy adults using an intravenous microtracer approach [1]. In contrast, the oral bioavailability of semaglutide is approximately 1% or less, requiring co-formulation with the absorption enhancer SNAC and strict fasting protocols [2].

Oral Bioavailability
Cross-study

Orforglipron: 79.1% ± 16.8% (oral, N=10)
Semaglutide: ~1% (with SNAC enhancer)

~79-fold higher
Reported oral exposure context; supports PK model differentiation
Phase 1 crossover, healthy adults; cross-study comparison
Pharmacokinetics Bioavailability Oral Administration

ACHIEVE-1: HbA1c Reduction vs. Placebo in Early T2D

In the 40-week Phase 3 ACHIEVE-1 trial, orforglipron as monotherapy demonstrated superior HbA1c reduction compared to placebo in 559 adults with early type 2 diabetes inadequately controlled with diet and exercise. Orforglipron 36 mg reduced HbA1c by 1.48% from baseline, compared to a 0.41% reduction with placebo [1] [2].

ACHIEVE-1 HbA1c
Head-to-head
Orforglipron 36 mg
-1.48%
Placebo
-0.41%
Δ -1.07%
Reported monotherapy endpoint context; supports model-response for early T2D
40-week Phase 3, diet/exercise uncontrolled, baseline HbA1c 7.0-9.5%
Type 2 Diabetes Monotherapy Placebo-Controlled Trial

Orforglipron Application Scenarios


Type 2 Diabetes: First-Line or Add-on to Metformin

Based on the superior HbA1c reductions demonstrated in the head-to-head ACHIEVE-3 trial against oral semaglutide [1] and the ACHIEVE-2 trial against dapagliflozin , orforglipron is a scientifically justified choice for procurement in type 2 diabetes treatment algorithms. Its efficacy as monotherapy in early disease is confirmed by the ACHIEVE-1 trial . The compound offers a once-daily oral option with no food or water restrictions, simplifying patient use compared to oral semaglutide .

Obesity Management: Oral Weight Control Therapy

The Phase 3 ATTAIN-1 trial provides robust, placebo-controlled evidence for orforglipron's efficacy in weight management, with a 36 mg dose achieving a mean weight reduction of 11.2% at 72 weeks [1]. This supports its procurement as a dedicated oral weight management therapy, particularly for populations seeking an alternative to injectable GLP-1 RAs.

Clinical Research: Small-Molecule GLP-1 RA Benchmark

Orforglipron serves as a critical reference compound in the development of next-generation oral small-molecule GLP-1 RAs. Its well-characterized pharmacokinetics, including 79% oral bioavailability [1], and its distinct mechanism of G protein-biased agonism with reduced β-arrestin recruitment provide a validated baseline for comparative pharmacology studies and for understanding the safety and efficacy profile of this emerging class.

Combination with Basal Insulin in Advanced T2D

The ACHIEVE-5 trial demonstrated that adding orforglipron to titrated insulin glargine in patients with poorly controlled T2DM significantly improved glycemic control. The 12 mg dose reduced HbA1c by 2.1% from a baseline of 8.5%, compared to a 0.8% reduction with placebo [1]. This positions orforglipron as a valuable oral add-on therapy for patients requiring insulin intensification, a scenario where oral options are limited.

Application
Selection Property
Validation Focus
Type 2 diabetes glycemic control model studies
Oral small-molecule GLP-1 RA pharmacology
HbA1c endpoint in research models
Obesity weight management model studies
GLP-1 receptor-mediated weight loss pathway
Body weight change endpoint monitoring
Small-molecule GLP-1 RA signaling benchmark
G protein-biased agonism profile
β-arrestin recruitment assay interpretation
Insulin combination regimen model studies
Add-on oral GLP-1 RA response
Glycemic endpoint in combination research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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